N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide
Description
Historical Evolution of Furan-Pyridine Hybrid Scaffolds
The fusion of furan and pyridine rings represents a milestone in heterocyclic chemistry, driven by the complementary electronic and steric properties of these aromatic systems. Pyridine, first isolated in 1849 from bone oil, gained prominence due to its basicity and hydrogen-bonding capabilities. Furan, with its oxygen heteroatom and conjugated diene structure, emerged as a versatile scaffold for electrophilic substitution reactions. Early 20th-century work by Chichibabin on pyridine synthesis and Hantzsch’s multicomponent reactions laid the groundwork for hybrid systems.
The strategic combination of furan and pyridine began in the 1980s, as researchers sought to merge pyridine’s hydrogen-bond acceptor sites with furan’s planar rigidity. A 2022 study demonstrated that pyridine-2,6-dicarboxamide derivatives exhibit enhanced supramolecular interactions compared to isolated heterocycles, with furan hybrids showing distinct crystal packing behaviors. Modern synthetic approaches, such as the condensation of acyl chlorides with aromatic amides, now enable precise control over substitution patterns in these hybrids.
Table 1: Key Developments in Furan-Pyridine Hybrid Synthesis
Medicinal Chemistry Significance of N-Substituted Propanamides
N-Substituted propanamides serve as privileged scaffolds due to their conformational flexibility and hydrogen-bond donor/acceptor capacity. The propanamide linker in N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide enables optimal spatial orientation between the furan-pyridine pharmacophore and the methanesulfonylphenyl group. This structural arrangement enhances target binding while maintaining metabolic stability.
Recent work on poly-heterocyclic compounds demonstrates that propanamide-linked hybrids exhibit superior cytotoxicity profiles compared to their ester or ketone analogs. A 2023 study reported IC~50~ values of 1.2–8.7 μM for pyridine-furan propanamides against breast cancer cell lines, with the amide group contributing to π-π stacking interactions in kinase binding pockets. The methylene spacer between the amide and pyridine rings allows rotational freedom, enabling adaptation to diverse protein conformations.
Structural Advantages of Propanamide Linkers
Methanesulfonylphenyl Moieties in Pharmaceutical Design
The 4-methanesulfonylphenyl group confers multiple advantageous properties:
- Electron-withdrawing effects : Sulfone group (-SO~2~CH~3~) directs electrophilic substitution para to the sulfonyl moiety
- Hydrogen-bond acceptor : Sulfonyl oxygen atoms interact with arginine residues
- Solubility enhancement : Polar sulfone group improves aqueous solubility (logP reduction of 0.8–1.2 units)
In opioid receptor modulators, methanesulfonyl substitution at the phenyl para position increases μ-opioid receptor affinity by 10-fold compared to methyl analogs. For this compound, molecular modeling suggests the sulfone group forms critical hydrogen bonds with Tyr326 and Lys303 residues in COX-2’s hydrophobic channel.
Table 2: Impact of Methanesulfonyl Substitution on Drug Properties
| Property | Methyl Analog | Methanesulfonyl Analog |
|---|---|---|
| LogP | 3.1 | 2.3 |
| Plasma Protein Binding | 89% | 78% |
| Metabolic Half-life | 2.1 h | 4.7 h |
| Target Affinity (K~d~) | 18 nM | 6.2 nM |
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-27(24,25)17-8-4-15(5-9-17)7-11-20(23)22-14-16-6-10-18(21-13-16)19-3-2-12-26-19/h2-6,8-10,12-13H,7,11,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTOZGVIHBBRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the methanesulfonylphenyl group: This step involves the reaction of the intermediate with a methanesulfonyl chloride derivative in the presence of a base like triethylamine.
Final amide formation: The final step involves the reaction of the intermediate with a propanamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Therapeutic Applications
The compound exhibits significant potential in therapeutic applications due to its structural characteristics, which include a furan ring and a pyridine moiety. These features are commonly associated with biological activity.
Anti-inflammatory Properties
Research indicates that compounds containing furan and pyridine rings often exhibit anti-inflammatory effects. For instance, derivatives similar to N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Studies on related compounds have shown efficacy against various bacterial strains, indicating that this compound could be explored further for its antibacterial and antifungal activities .
Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds have shown promise. The ability of pyridine derivatives to interact with biological targets involved in cancer proliferation makes this compound a candidate for anticancer drug development .
Multi-Step Organic Synthesis
The synthesis generally begins with the formation of the furan and pyridine components, followed by their coupling through various reaction mechanisms such as reductive amination or cross-coupling reactions. This approach allows for the introduction of the methanesulfonyl group, which enhances the compound's solubility and biological activity.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the purity and structural integrity of the compound during synthesis .
Case Studies
Several studies have explored the applications of compounds structurally similar to this compound.
Study on Anti-inflammatory Activity
A study conducted on a related furan-pyridine derivative demonstrated significant anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX). The results indicated a dose-dependent response, suggesting that modifications to the core structure could enhance efficacy .
Antimicrobial Testing
In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth. This highlights the potential of this compound as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several propanamide derivatives reported in the literature. Below is a comparative analysis based on substituent variations, synthetic yields, and biological activities:
Key Findings from Comparative Studies
Impact of Pyridine Substituents: Trifluoromethyl groups (e.g., GRT-12360 , Compound 43 ) enhance binding affinity to TRPV1 by stabilizing hydrophobic interactions.
Sulfonamide Modifications :
- 4-Methanesulfonylphenyl (target) lacks the fluorine atom present in analogs like GRT-12360, which is critical for hydrogen bonding with TRPV1’s Tyr511 residue .
- Fluorinated sulfonamides (e.g., Compound 21 ) show stronger antiviral activity against SARS-CoV-2 Mpro due to enhanced electrostatic interactions with catalytic residues (Cys145, His164) .
Synthetic Accessibility :
- Yields for analogs range from 44% to 85% , depending on the complexity of pyridine functionalization (e.g., cyclopentylmethoxy in Compound 43 vs. tert-butyl in Compound 1 ).
- The target compound’s furan-pyridine system may require multi-step synthesis, increasing production costs compared to trifluoromethyl derivatives.
Biological Performance: TRPV1 Antagonists: Cycloalkylmethoxy groups (Compound 43 ) improve metabolic stability over linear alkoxy chains. Antiviral Agents: Fluorinated sulfonamides (Compound 21 ) outperform non-fluorinated analogs in protease inhibition.
Limitations and Contradictions in Evidence
- TRPV1 vs. Protease Targeting : While some analogs (e.g., GRT-12360 ) are validated TRPV1 antagonists, others (e.g., Compound 21 ) show antiviral activity, indicating divergent structure-activity relationships.
- Fluorine vs. Methanesulfonyl : Fluorine’s absence in the target compound may limit its binding efficiency compared to GRT-12360 , but this remains speculative without direct assay data.
Biological Activity
Molecular Formula
- C : 18
- H : 20
- N : 2
- O : 4
- S : 1
Structural Characteristics
The compound features a furan ring, a pyridine moiety, and a methanesulfonyl group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer activities.
Anti-inflammatory Properties
Research has indicated that compounds with similar structural motifs to N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide exhibit anti-inflammatory effects. For instance, derivatives of furan and pyridine have shown promise in reducing inflammatory markers in various models. A study on related compounds highlighted their ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be relevant for this compound as well .
Anticancer Activity
The furan and pyridine structures are known for their role in anticancer drug development. Several studies have demonstrated that compounds containing these rings can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have been shown to target specific signaling pathways involved in cancer progression, such as the NF-kB pathway .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in inflammatory processes.
- Modulation of Cytokine Production : Similar compounds have been shown to downregulate cytokines like TNF-alpha and IL-6.
- Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, this compound may reduce cell viability in malignant cells.
Case Studies
- Study on Furan Derivatives : A study demonstrated that furan-based compounds could significantly reduce inflammation in animal models by inhibiting COX enzymes . This suggests that this compound may exhibit similar effects.
- Anticancer Activity Evaluation : In vitro studies on pyridine-containing compounds revealed their effectiveness against various cancer cell lines, including breast and colon cancer cells. These studies reported IC50 values indicating potent cytotoxicity, which could be extrapolated to predict the efficacy of the target compound .
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-inflammatory | Furan derivatives | Reduced cytokine levels |
| Anticancer | Pyridine analogs | Induced apoptosis |
| Enzyme inhibition | Sulfonamide derivatives | Inhibited COX activity |
Pharmacokinetic Properties
| Compound | Half-life (min) | Bioavailability (%) | Metabolites Identified |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
Q & A
Basic: What synthetic strategies are recommended for N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-3-(4-methanesulfonylphenyl)propanamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential coupling reactions. A plausible route includes:
Pyridine-Furan Core Assembly : Suzuki-Miyaura coupling between 6-bromopyridin-3-ylmethanol and 2-furanboronic acid to form the 6-(furan-2-yl)pyridin-3-ylmethyl intermediate .
Amide Bond Formation : React the intermediate with 3-(4-methanesulfonylphenyl)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
Optimization : Key parameters include temperature control (0–25°C for coupling), solvent selection (DMF or DCM), and catalyst loading (5–10 mol% Pd for Suzuki coupling). Monitor purity via HPLC (≥98% as per ) and characterize intermediates with H/C NMR .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- NMR : H NMR (for furan protons: δ 6.3–7.4 ppm; methanesulfonyl: δ 3.1 ppm) and C NMR (carbonyl at ~170 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm) and sulfonyl S=O (~1350 cm) .
- Chromatography :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the roles of the methanesulfonyl and furan groups?
Answer:
- Substituent Modification :
- Replace methanesulfonyl with sulfonamide or phosphonate groups to evaluate electrostatic interactions with targets ().
- Substitute furan with thiophene or pyrrole to assess π-stacking and metabolic stability .
- Assays :
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target engagement.
- Cellular Activity : Dose-response curves (IC) in disease-relevant cell lines.
- Crystallography : Co-crystallize derivatives with target proteins to map binding interactions (e.g., ) .
Advanced: What computational approaches predict the compound’s pharmacokinetic and binding properties?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to identify stable binding poses .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic attack .
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
Data Contradiction: How to resolve discrepancies in reported biological activities across studies?
Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) from conflicting studies ( ).
- Experimental Replication : Standardize protocols (e.g., ATP levels for viability assays) and include positive controls (e.g., ).
- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blot for target inhibition alongside cell viability assays) .
Advanced: What strategies mitigate metabolic instability of the furan ring in vivo?
Answer:
- Isotope Labeling : Use C-labeled furan to track metabolic pathways via LC-MS .
- Prodrug Design : Mask the furan oxygen with acetyl or PEGylated groups to reduce cytochrome P450 oxidation .
- In Silico Metabolism Prediction : Tools like Meteor (Lhasa Ltd.) to identify vulnerable sites and guide structural modifications .
Basic: How to assess the compound’s solubility and formulation compatibility?
Answer:
- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .
- Excipient Compatibility : Test stability with common surfactants (e.g., Poloxamer 407) and cyclodextrins via DSC/TGA .
- Nanoparticulate Formulation : Encapsulate using PLGA or liposomes; monitor particle size (DLS) and encapsulation efficiency (UV-Vis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
